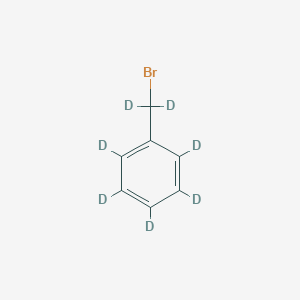

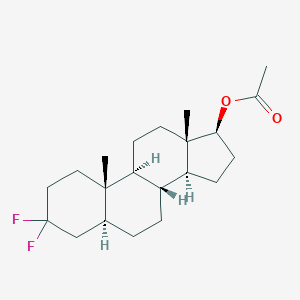

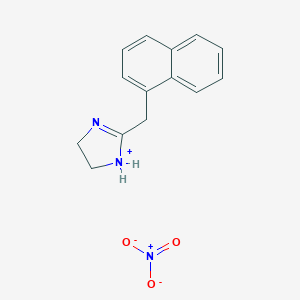

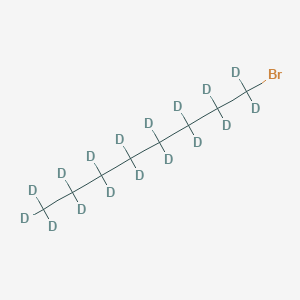

![molecular formula C20H20O2 B156910 (13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 1357266-17-1](/img/structure/B156910.png)

(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is also known as 17-α-Ethynylestradiol . It is a synthetic estrogen receptor (ER) agonist that is clinically used in contraceptive medications . It has a chemical formula of C20H24O2 and a molecular weight of 296.40 .

Molecular Structure Analysis

The compound has a complex structure with multiple chiral centers . It is part of the steroid family of compounds, which are characterized by a core structure of three cyclohexane rings and one cyclopentane ring .Aplicaciones Científicas De Investigación

Mitochondrial Protection and Antioxidant Activity

- Application : Studies suggest that this compound shields mitochondria from oxidative damage induced by reactive oxygen species (ROS). It may be a potential therapeutic agent against oxidative stress-related diseases .

Cardiovascular Health

- Application : Terminalia arjuna bark extract, containing this compound, has been studied for its cardioprotective effects. It may help manage heart conditions, including ischemic heart disease .

Impurity Monitoring in Drug Formulations

- Background : Ethinylestra-1,3,5(10),6,8-pentaene-3,17-diol is used in monitoring and controlling impurity levels in formulations containing Ethinylestradiol (another synthetic estrogen) according to ICH guidelines .

Antitumor Investigations

Mecanismo De Acción

Target of Action

The primary target of this compound is the estrogen receptor . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .

Mode of Action

This compound acts as an agonist to the estrogen receptor . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the estrogen receptor, causing a conformational change and initiating a series of events leading to the physiological responses typically associated with estrogen .

Biochemical Pathways

Upon binding to the estrogen receptor, this compound influences the regulation of gene expression. The estrogen-receptor complex interacts with specific DNA sequences, known as estrogen-responsive elements, to increase or decrease the transcription of certain genes . This can lead to a variety of downstream effects, depending on the specific genes being regulated.

Result of Action

The result of this compound’s action is the modulation of the body’s physiological responses to estrogen. This can include a wide range of effects, from the development and maintenance of female sex characteristics to the regulation of menstrual cycles and reproductive function .

Direcciones Futuras

Propiedades

IUPAC Name |

(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADRLWZAEUTLMS-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.